molecular formula C8H13NO4S B2894306 Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate CAS No. 2344679-59-8

Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate

Cat. No.: B2894306
CAS No.: 2344679-59-8
M. Wt: 219.26
InChI Key: NDEZAGSINCHGBN-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring with a tert-butyl ester group and a sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with tert-butyl esters under specific conditions. One common method includes the use of tert-butyl acetoacetate as a starting material, which undergoes cyclization and oxidation to form the desired thiazole ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfone moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.

Scientific Research Applications

Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate involves its interaction with molecular targets through its functional groups. The sulfone moiety can participate in redox reactions, while the thiazole ring can engage in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

    Thiazole-2-carboxylate derivatives: Compounds with similar thiazole ring structures but different substituents.

    Sulfone-containing compounds: Molecules with sulfone groups that exhibit similar redox properties.

Uniqueness: Tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate is unique due to its combination of a tert-butyl ester group and a sulfone moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl 1,1-dioxo-3H-1,2-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-8(2,3)13-7(10)9-5-4-6-14(9,11)12/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEZAGSINCHGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-59-8
Record name tert-butyl 1,1-dioxo-2,3-dihydro-1lambda6,2-thiazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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